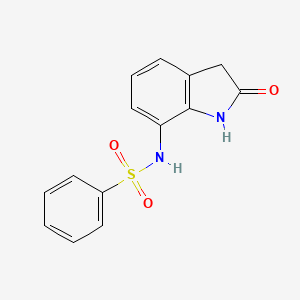
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate indole derivative. One common method involves the use of N-(2-oxo-2,3-dihydro-1H-indol-7-yl)amine as a starting material. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH levels within cells, particularly in hypoxic tumor environments. By inhibiting this enzyme, the compound disrupts the pH balance, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparación Con Compuestos Similares
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can be compared with other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-: This compound has a similar structure but with the indole moiety attached at a different position, leading to variations in its biological activity.
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-3-yl)-: Another derivative with the indole moiety attached at the 3-position, which may exhibit different pharmacological properties.
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13-9-10-5-4-8-12(14(10)15-13)16-20(18,19)11-6-2-1-3-7-11/h1-8,16H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZHAAFIODTBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














